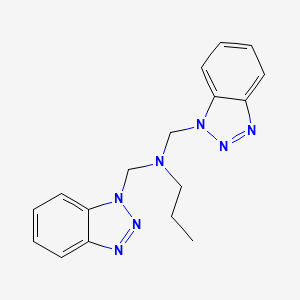
Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(propyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(propyl)amine: is a chemical compound known for its unique structure and properties. It is characterized by the presence of two benzotriazole groups attached to a propylamine backbone. This compound is of interest in various fields due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(propyl)amine typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable propylamine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
化学反应分析
Types of Reactions: Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(propyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituents involved.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(propyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its stabilizing properties.
作用机制
The mechanism of action of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(propyl)amine involves its interaction with molecular targets through its benzotriazole groups. These groups can act as electron-donating or electron-withdrawing entities, influencing the reactivity and stability of the compound. The benzotriazole moiety can also stabilize radicals and negative charges, making it a versatile component in various chemical reactions.
相似化合物的比较
1H-1,2,3-Benzotriazole: A simpler derivative with similar reactivity but lacking the propylamine backbone.
Bis(1H-1,2,3-benzotriazol-1-ylmethyl)amine: Similar structure but without the propyl group.
Uniqueness: Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(propyl)amine is unique due to the presence of both benzotriazole groups and the propylamine backbone, which confer distinct reactivity and stability properties. This makes it particularly useful in applications requiring both stability and reactivity.
属性
IUPAC Name |
N,N-bis(benzotriazol-1-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7/c1-2-11-22(12-23-16-9-5-3-7-14(16)18-20-23)13-24-17-10-6-4-8-15(17)19-21-24/h3-10H,2,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRXINXFDMOFCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CN1C2=CC=CC=C2N=N1)CN3C4=CC=CC=C4N=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
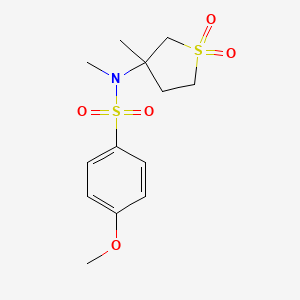
![6-[(2,4-Dichlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2368816.png)




![2-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2368822.png)


![2-(3-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2368828.png)
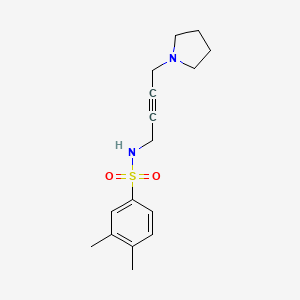
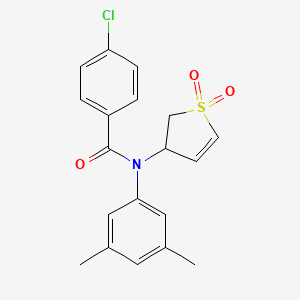
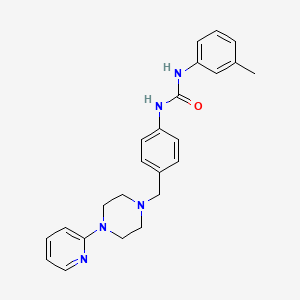
![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2368834.png)
